molecular formula C28H37ClN4O2S B1662782 Lurasidone hydrochloride CAS No. 367514-88-3

Lurasidone hydrochloride

Cat. No.: B1662782
CAS No.: 367514-88-3
M. Wt: 529.1 g/mol
InChI Key: NEKCRUIRPWNMLK-SCIYSFAVSA-N
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Description

Lurasidone hydrochloride is a hydrochloride obtained by reaction of lurasidone with one equivalent of hydrochloric acid. An atypical antipsychotic agent used for the treatment of schizophrenia. It has a role as a dopaminergic antagonist, a serotonergic antagonist, an adrenergic antagonist and a second generation antipsychotic. It contains a lurasidone(1+).
A thiazole derivative and atypical ANTIPSYCHOTIC AGENT that functions as a DOPAMINE D2 RECEPTOR ANTAGONIST;  SEROTONIN 5-HT2 RECEPTOR ANTAGONIST, serotonin 5-HT7 receptor antagonist, and antagonist of the adrenergic α2A and α2C receptors, as well as a partial SEROTONIN 5-HT1A RECEPTOR AGONIST. It is used in the treatment of SCHIZOPHRENIA and BIPOLAR DISORDER.
See also: Lurasidone (has active moiety).

Mechanism of Action

Target of Action

Lurasidone hydrochloride, a second-generation (atypical) antipsychotic agent, primarily targets Dopamine-2 (D2) , 5-HT2A , and 5-HT7 receptors . It also displays partial agonism at 5-HT1A receptors and modest antagonism at noradrenergic α2A and α2C receptors .

Mode of Action

This compound acts as an antagonist at its primary targets. It inhibits the activity of D2, 5-HT2A, and 5-HT7 receptors . Additionally, it acts as a partial agonist at 5-HT1A receptors . This complex interaction with multiple receptors is thought to contribute to its antipsychotic and antidepressant effects .

Biochemical Pathways

Its antagonistic action on d2 and 5-ht2a receptors is thought to improve negative symptoms of psychoses and reduce the incidence of extrapyramidal side effects as compared to typical antipsychotics .

Pharmacokinetics

This compound is administered once daily and its pharmacokinetic profile requires administration with food . In adult healthy subjects and patients, a 40 mg dose results in peak plasma concentrations in 1–3 h, a mean elimination half-life of 18 h (mostly eliminated in the feces), and apparent volume of distribution of 6173 L . It is approximately 99% bound to serum plasma proteins . Lurasidone’s pharmacokinetics are approximately dose proportional in healthy adults and clinical populations within the approved dosing range .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its bioavailability is increased when taken with food .

Biochemical Analysis

Biochemical Properties

Lurasidone hydrochloride exhibits antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, distinctive 5-HT7 antagonistic activity, partial agonism at 5-HT1A receptors, and modest antagonism at noradrenergic α2A and α2C receptors . It interacts with these enzymes and proteins, affecting biochemical reactions in the body .

Cellular Effects

This compound influences cell function by interacting with various cell signaling pathways. Its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, and its partial agonism at 5-HT1A receptors, play a significant role in its cellular effects .

Molecular Mechanism

It is believed that its efficacy is mediated mainly through antagonist activity at dopamine D2 and serotonin 5-HT2A receptors . It exerts its effects at the molecular level through binding interactions with these biomolecules .

Temporal Effects in Laboratory Settings

In adult healthy subjects and patients, a 40 mg dose of this compound results in peak plasma concentrations in 1–3 h, a mean elimination half-life of 18 h (mostly eliminated in the feces), and apparent volume of distribution of 6173 L . It is approximately 99% bound to serum plasma proteins .

Metabolic Pathways

This compound is principally metabolized by cytochrome P450 (CYP) 3A4 with minor metabolites . It should not be coadministered with strong CYP3A4 inducers or inhibitors .

Transport and Distribution

This compound is mostly eliminated in the feces, indicating its distribution within the body . It is approximately 99% bound to serum plasma proteins, suggesting its transport mechanism .

Properties

IUPAC Name

(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18-,19+,20-,21-,24+,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKCRUIRPWNMLK-SCIYSFAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027714
Record name Lurasidone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367514-88-3
Record name Lurasidone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367514-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lurasidone hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0367514883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lurasidone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lurasidone HCl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LURASIDONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0P4I5851I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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